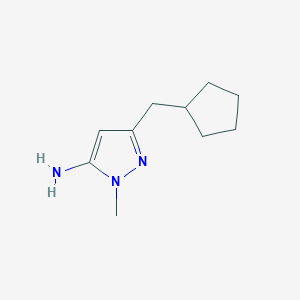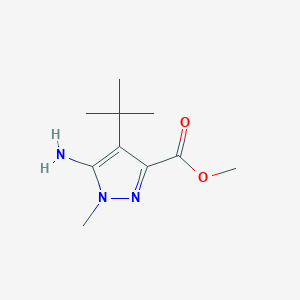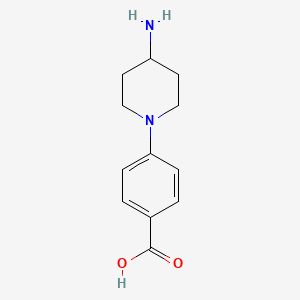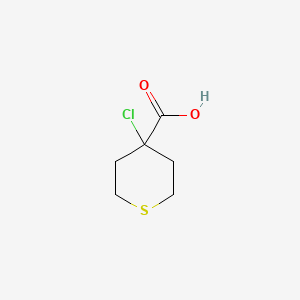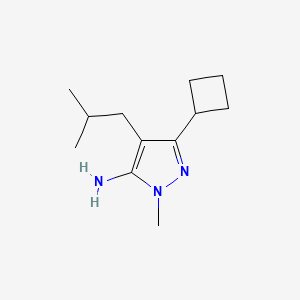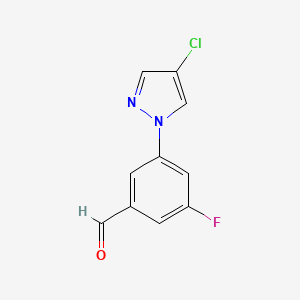
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position of the pyrazole ring and a fluorobenzaldehyde moiety at the 5-position
Méthodes De Préparation
The synthesis of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, 4-chloropyrazole can be prepared by reacting 4-chlorophenylhydrazine with ethyl acetoacetate.
Introduction of the Fluorobenzaldehyde Moiety: The fluorobenzaldehyde group can be introduced through a formylation reaction. This can be achieved by reacting the pyrazole derivative with a fluorobenzaldehyde under appropriate conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological molecules.
Medicine: Pyrazole derivatives, including this compound, have shown potential in medicinal chemistry for the development of new drugs. They are investigated for their pharmacological properties and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemicals with specific properties, such as in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, influencing their activity. The chloro and fluorobenzaldehyde groups can also contribute to the compound’s overall reactivity and binding affinity. These interactions can lead to changes in cellular processes and biological responses.
Comparaison Avec Des Composés Similaires
3-(4-Chloro-1H-pyrazol-1-yl)-5-fluorobenzaldehyde can be compared with other similar compounds, such as:
3-(4-Chloro-1H-pyrazol-1-yl)propanenitrile: This compound has a similar pyrazole ring but with a propanenitrile group instead of a fluorobenzaldehyde moiety.
3-(4-Chloro-1H-pyrazol-1-yl)methylphenylamine: This compound features a methylphenylamine group instead of a fluorobenzaldehyde moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H6ClFN2O |
|---|---|
Poids moléculaire |
224.62 g/mol |
Nom IUPAC |
3-(4-chloropyrazol-1-yl)-5-fluorobenzaldehyde |
InChI |
InChI=1S/C10H6ClFN2O/c11-8-4-13-14(5-8)10-2-7(6-15)1-9(12)3-10/h1-6H |
Clé InChI |
SGVQIJIQYPTNIT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N2C=C(C=N2)Cl)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


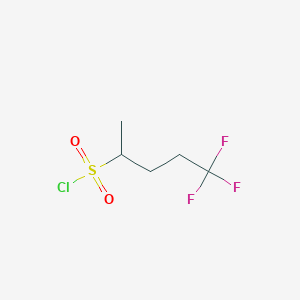
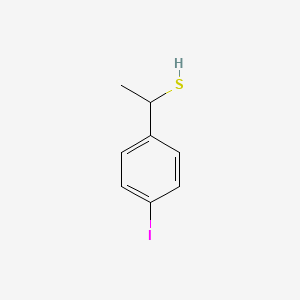
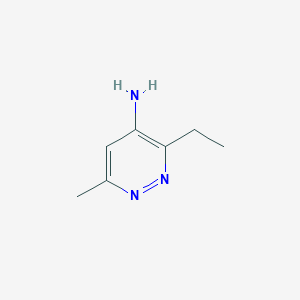
![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)
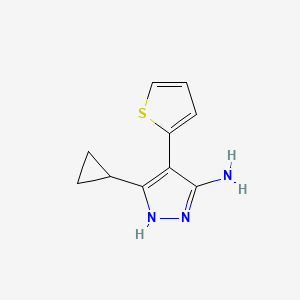
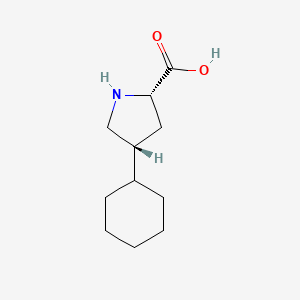
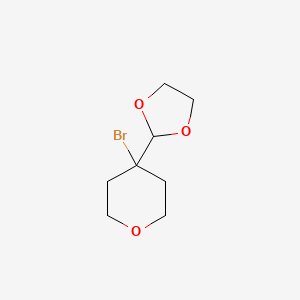
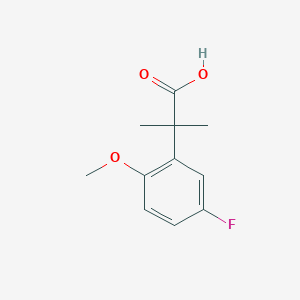
![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)
